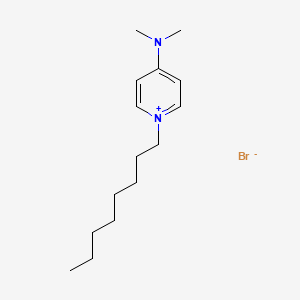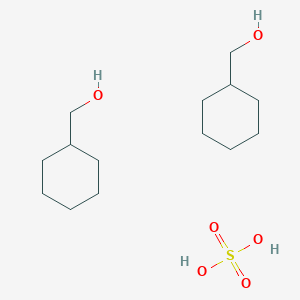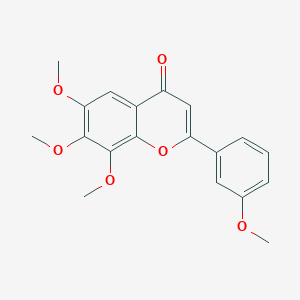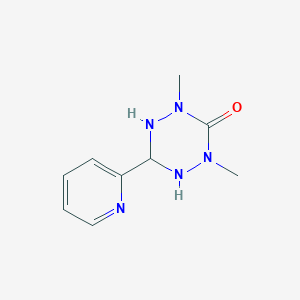
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is a heterocyclic compound that contains a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine and nitriles or other suitable precursors.
Condensation reactions: Involving the reaction of amines with carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For facilitating specific reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine derivatives: Compounds with similar tetrazine rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
1,2,4,5-Tetrazin-3(2H)-one, tetrahydro-2,4-dimethyl-6-(2-pyridinyl)- is unique due to its specific combination of tetrazine and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
255731-92-1 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2,4-dimethyl-6-pyridin-2-yl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C9H13N5O/c1-13-9(15)14(2)12-8(11-13)7-5-3-4-6-10-7/h3-6,8,11-12H,1-2H3 |
InChI Key |
CDZFOMGYTLDGJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(NC(N1)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


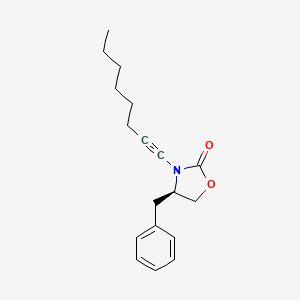
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)


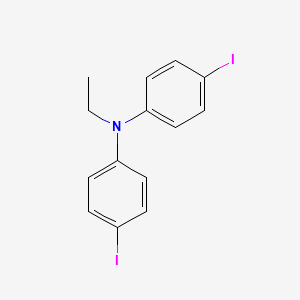
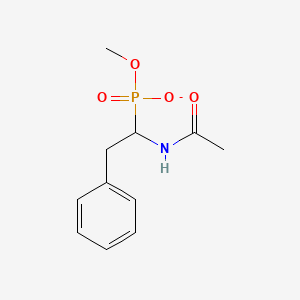
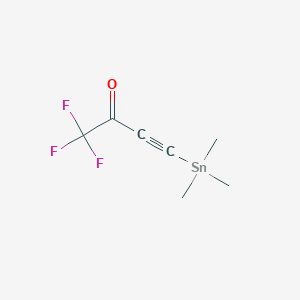
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
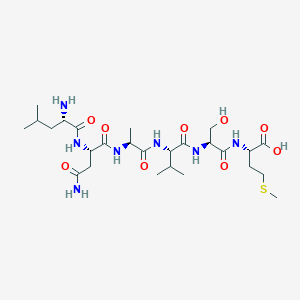
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)

